2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several steps. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with 2-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It may also modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate include:
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound is used in the synthesis of local anesthetics and has applications in medicinal chemistry.
2-Butylthiophene: Known for its use in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSMZOKGTZWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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